molecular formula C14H17ClO3 B1361540 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid CAS No. 19774-97-1

2-(4-Chloro-2-cyclohexylphenoxy)acetic acid

Cat. No. B1361540
CAS RN: 19774-97-1
M. Wt: 268.73 g/mol
InChI Key: OGVODSDQXYUSDP-UHFFFAOYSA-N
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Description

“2-(4-Chloro-2-cyclohexylphenoxy)acetic acid” is a chemical compound with the molecular formula C14H17ClO3 and a molecular weight of 268.74 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(4-Chloro-2-cyclohexylphenoxy)acetic acid” consists of a cyclohexyl group and a chloro group attached to a phenyl ring, which is further connected to an acetic acid moiety through an ether linkage .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a predicted melting point of 145.32°C and a predicted boiling point of approximately 401.3°C at 760 mmHg. The predicted density is approximately 1.2 g/cm3, and the refractive index is predicted to be 1.56 at 20°C .

Scientific Research Applications

Advanced Oxidation Processes (AOPs) for 2,4-D Degradation

  • Application Summary : 2,4-D is a nonbiodegradable organochlorine pesticide that has caused severe water contamination. Advanced Oxidation Processes (AOPs) have been developed to degrade this organic compound .
  • Methods of Application : The degradation of 2,4-D is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes have also shown optimal efficiencies of degradation and mineralization .
  • Results or Outcomes : The ozonation and electrochemical processes show high degradation efficiencies, but energy costs are also high. The Fenton process is a viable economic-environmental option, but degradation efficiencies are often low (50–70%); however, they are increased when solar UV radiation is used (90–100%) .

Biological Remediation of Phenoxy Herbicide-Contaminated Environments

  • Application Summary : Phenoxy herbicides like 2,4-D are widely used in agriculture to control broadleaf weeds. However, they are recognized as a source of emerging environmental contamination. Biological remediation techniques, such as bio-, phyto-, and rhizoremediation, are being explored to effectively eliminate phenoxy herbicides from the environment .
  • Methods of Application : Bioremediation harnesses microorganisms and their ability to utilize recalcitrant contaminants in complete degradation processes. Phytoremediation uses plants to transform or mineralize xenobiotics to less or nontoxic compounds. Rhizoremediation (microbe-assisted phytoremediation) is based on the interactions between plant roots, root exudates enriched in plant secondary metabolites, soil, and microorganisms .
  • Results or Outcomes : These nature-based methods are being explored for their potential to safely remove phenoxy herbicides from the environment .

Future Directions

The future directions of “2-(4-Chloro-2-cyclohexylphenoxy)acetic acid” are not specified in the available sources. Its potential uses and developments would likely depend on the results of ongoing research .

properties

IUPAC Name

2-(4-chloro-2-cyclohexylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c15-11-6-7-13(18-9-14(16)17)12(8-11)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVODSDQXYUSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282496
Record name 2-(4-chloro-2-cyclohexylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-cyclohexylphenoxy)acetic acid

CAS RN

19774-97-1
Record name MLS002639096
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-chloro-2-cyclohexylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10282496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wang, A Eguchi, Y Fujita, X Wan, L Chang… - Journal of Affective …, 2023 - Elsevier
Background Increasing evidence suggests the role of gut microbiota in resilience versus vulnerability after stress. However, the role of gut microbiota and microbiome-derived …
Number of citations: 2 www.sciencedirect.com

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